

# Carbostyryl 165: A Deep Dive into its Photophysical Properties for Research Applications

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## Compound of Interest

Compound Name: Carbostyryl 165

Cat. No.: B1606466

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**Carbostyryl 165**, systematically known as 7-(dimethylamino)-4-methyl-2(1H)-quinolinone, is a fluorescent dye notable for its electronically neutral character. This technical guide provides a comprehensive overview of the known photophysical properties of **Carbostyryl 165**, alongside detailed experimental protocols for their determination. Given the limited publicly available data for **Carbostyryl 165**, comparative data for the closely related and well-characterized Carbostyryl 124 is included to provide a more complete picture for researchers.

## Core Photophysical Properties

**Carbostyryl 165** exhibits fluorescence with excitation maxima in the near-ultraviolet range, around 351-364 nm, and an emission that extends beyond 400 nm.<sup>[1][2]</sup> While specific quantitative data for key photophysical parameters of **Carbostyryl 165** are not extensively reported in the literature, the following table summarizes the available information and provides comparative values for Carbostyryl 124 to offer a baseline for this class of compounds.

Photophysical Parameter	Carbostyryl 165	Carbostyryl 124	Solvent
Absorption Maximum ( $\lambda_{\text{abs}}$ )	~351-364 nm	350 nm	Methanol
Emission Maximum ( $\lambda_{\text{em}}$ )	>400 nm	440 nm	Methanol
Molar Extinction Coefficient ( $\epsilon$ )	Data not available	11,000 M <sup>-1</sup> cm <sup>-1</sup>	Methanol
Fluorescence Quantum Yield ( $\Phi_{\text{F}}$ )	Described as "very high"	0.89	Methanol
Excited-State Lifetime ( $\tau$ )	Data not available	3.9 ns	Ethanol

## Experimental Protocols

To aid researchers in the comprehensive characterization of **Carbostyryl 165**, the following are detailed methodologies for determining its key photophysical properties.

### Determination of Absorption and Emission Spectra

- Objective: To determine the wavelengths of maximum absorption and emission.
- Materials:
  - **Carbostyryl 165**
  - Spectroscopic grade solvent (e.g., methanol, ethanol, cyclohexane)
  - UV-Vis spectrophotometer
  - Fluorometer
  - Quartz cuvettes (1 cm path length)
- Procedure:

- Prepare a stock solution of **Carbostyryl 165** in the desired solvent at a concentration of approximately 1 mM.
- From the stock solution, prepare a dilute solution (e.g., 10  $\mu$ M) for analysis. The absorbance at the maximum should be kept below 0.1 to minimize inner filter effects.
- Absorption Spectrum:
  - Record the absorption spectrum of the dilute solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm).
  - Use the pure solvent as a blank for baseline correction.
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{abs}}$ ).
- Emission Spectrum:
  - Using the fluorometer, excite the dilute solution at its  $\lambda_{\text{abs}}$ .
  - Scan the emission spectrum over a relevant wavelength range (e.g., 380-600 nm).
  - Identify the wavelength of maximum emission ( $\lambda_{\text{em}}$ ).

## Determination of Molar Extinction Coefficient ( $\epsilon$ )

- Objective: To quantify the light-absorbing capacity of **Carbostyryl 165** at a specific wavelength.
- Methodology: This is determined using the Beer-Lambert law,  $A = \epsilon cl$ , where A is the absorbance,  $\epsilon$  is the molar extinction coefficient, c is the concentration, and l is the path length.
- Procedure:
  - Prepare a series of dilutions of **Carbostyryl 165** of known concentrations from the stock solution.
  - Measure the absorbance of each solution at the  $\lambda_{\text{abs}}$ .

- Plot a graph of absorbance versus concentration.
- The slope of the resulting linear fit will be equal to the molar extinction coefficient (assuming a path length of 1 cm).

## Determination of Fluorescence Quantum Yield ( $\Phi_F$ )

- Objective: To measure the efficiency of the fluorescence process.
- Methodology: The relative method, using a well-characterized standard, is commonly employed. Quinine sulfate in 0.1 M H<sub>2</sub>SO<sub>4</sub> ( $\Phi_F = 0.54$ ) is a common standard for this spectral region.
- Procedure:
  - Prepare solutions of both the **Carbostyryl 165** sample and the quantum yield standard with absorbance values below 0.1 at the excitation wavelength.
  - Measure the absorption and fluorescence emission spectra for both the sample and the standard.
  - The quantum yield is calculated using the following equation:  $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$  Where:
    - $\Phi$  is the quantum yield
    - $I$  is the integrated fluorescence intensity
    - $A$  is the absorbance at the excitation wavelength
    - $\eta$  is the refractive index of the solvent

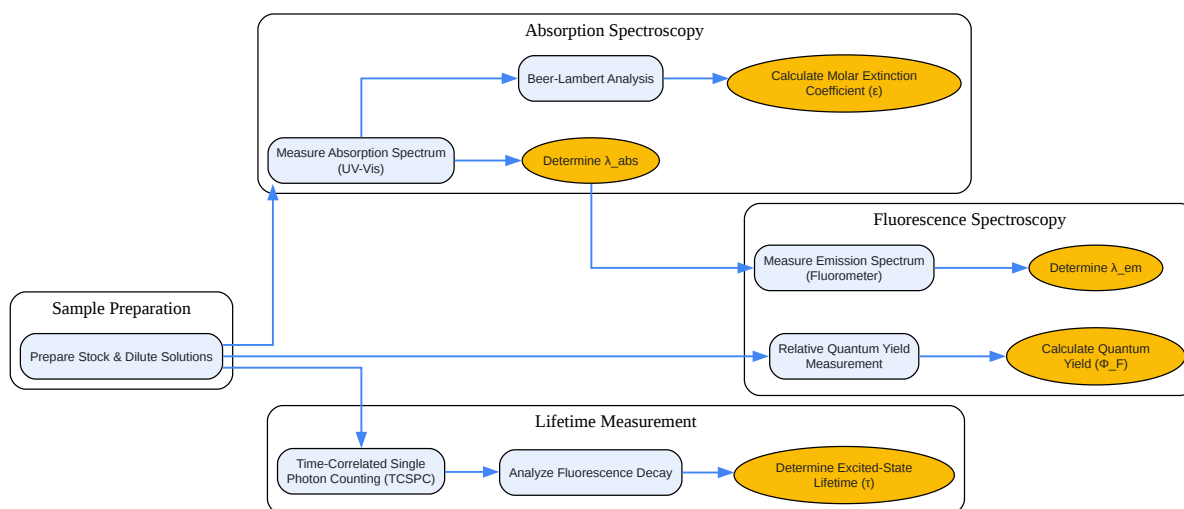
## Determination of Excited-State Lifetime ( $\tau$ )

- Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.

- Methodology: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for this measurement.
- Procedure:
  - A pulsed light source (e.g., a picosecond laser diode) excites the sample at its  $\lambda_{\text{abs}}$ .
  - The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
  - A histogram of these time differences is constructed, which represents the fluorescence decay profile.
  - The excited-state lifetime ( $\tau$ ) is determined by fitting the decay curve to an exponential function.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comprehensive photophysical characterization of a fluorescent dye like **Carbostyryl 165**.



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Caption: Experimental workflow for photophysical characterization.

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## References

- 1. Carbostyryl 165 - Immunomart [[immunomart.com](http://immunomart.com)]

- 2. CARBOSTYRIL 165 | 26078-23-9 [chemicalbook.com]
- To cite this document: BenchChem. [Carbostyryl 165: A Deep Dive into its Photophysical Properties for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606466#carbostyryl-165-photophysical-properties]

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